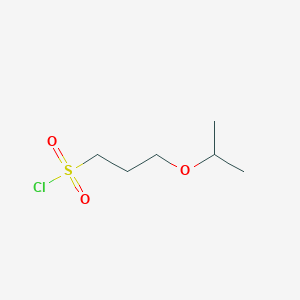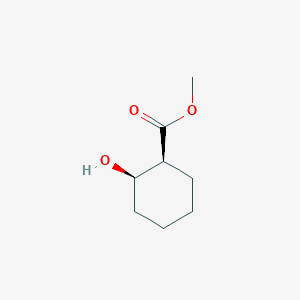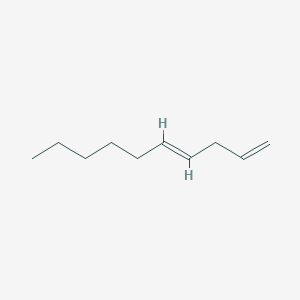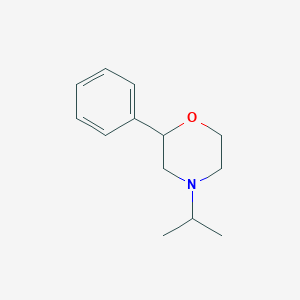![molecular formula C4H9F2NS B6616074 2-[(difluoromethyl)sulfanyl]propan-1-amine CAS No. 1537736-41-6](/img/structure/B6616074.png)
2-[(difluoromethyl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Difluoromethyl)sulfanyl]propan-1-amine (DFMSA) is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a melting point of 80 °C and a boiling point of 175 °C. DFMSA is widely used in the synthesis of pharmaceuticals and in various research applications. It is also used as a catalyst in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
2-[(difluoromethyl)sulfanyl]propan-1-amine is widely used in the synthesis of pharmaceuticals and in various research applications. It is used as a catalyst in the synthesis of other compounds and as a reagent in the synthesis of peptides and proteins. It is also used in the synthesis of polymers, in the preparation of metal complexes, and in the synthesis of organic and inorganic compounds.
Wirkmechanismus
2-[(difluoromethyl)sulfanyl]propan-1-amine is an organic compound that acts as a nucleophile, meaning that it can react with other molecules to form new compounds. In the presence of a base, such as sodium hydroxide or potassium hydroxide, 2-[(difluoromethyl)sulfanyl]propan-1-amine can react with an alkyl halide, such as 2-chloropropane, to form a new compound. This reaction is known as an S N 2 reaction.
Biochemical and Physiological Effects
2-[(difluoromethyl)sulfanyl]propan-1-amine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-[(difluoromethyl)sulfanyl]propan-1-amine has antioxidant and anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to have anti-tumor activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(difluoromethyl)sulfanyl]propan-1-amine is a highly reactive compound, making it an ideal reagent for use in laboratory experiments. Its reactivity allows for rapid synthesis of various compounds and its low cost makes it an attractive option for use in research. However, it is important to note that 2-[(difluoromethyl)sulfanyl]propan-1-amine is a highly toxic compound and should be handled with caution.
Zukünftige Richtungen
Future research into 2-[(difluoromethyl)sulfanyl]propan-1-amine could focus on its potential applications in the development of new drugs and treatments for various diseases. Additionally, further research could explore its potential use as a catalyst in the synthesis of other compounds, as well as its potential role in the synthesis of polymers, metal complexes, and organic and inorganic compounds. Finally, research into the biochemical and physiological effects of 2-[(difluoromethyl)sulfanyl]propan-1-amine could provide further insight into its potential therapeutic applications.
Synthesemethoden
2-[(difluoromethyl)sulfanyl]propan-1-amine can be synthesized from 2-chloropropane and difluoromethylsulfonyl chloride in a two-step reaction. In the first step, the 2-chloropropane is reacted with the difluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the difluoromethylsulfanylpropyl chloride. In the second step, the difluoromethylsulfanylpropyl chloride is reacted with aqueous ammonia to form 2-[(difluoromethyl)sulfanyl]propan-1-amine.
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIYDCSUVXRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Difluoromethyl)thio)propan-1-amine | |
CAS RN |
1537736-41-6 |
Source


|
| Record name | 2-[(difluoromethyl)sulfanyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














